molecular formula C14H11N7O2 B2555575 (E)-3-(1H-imidazol-1-yl)-6-(2-(3-nitrobenzylidene)hydrazinyl)pyridazine CAS No. 380386-40-3

(E)-3-(1H-imidazol-1-yl)-6-(2-(3-nitrobenzylidene)hydrazinyl)pyridazine

Cat. No. B2555575
CAS RN: 380386-40-3
M. Wt: 309.289
InChI Key: UPZLNZVGXQTOGW-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-3-(1H-imidazol-1-yl)-6-(2-(3-nitrobenzylidene)hydrazinyl)pyridazine” is a chemical compound with the molecular formula C14H11N7O2. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . The compound also includes a pyridazine ring, which is a six-membered ring with two nitrogen atoms.

Scientific Research Applications

Imidazo[1,2-b]pyridazine in Medicinal Chemistry

Imidazo[1,2-b]pyridazine scaffold is a significant heterocyclic nucleus that has led to the development of various bioactive molecules. This class of compounds, exemplified by the successful kinase inhibitor ponatinib, has revitalized interest in creating new derivatives with potential therapeutic applications in medicine. The comprehensive review by Garrido et al. (2021) provides an extensive overview of the structure-activity relationships (SAR) of imidazo[1,2-b]pyridazine-containing derivatives, offering insights that could guide medicinal chemists in developing novel compounds with improved pharmacokinetic profiles and efficiency (Garrido et al., 2021).

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications

Heterocyclic N-oxide derivatives, including those from pyridine and indazole, are recognized for their versatility as synthetic intermediates and their significance in biological contexts. These compounds exhibit remarkable functionalities, particularly in metal complexes formation, catalysts design, and medicinal applications. The review by Li et al. (2019) emphasizes the importance of heterocyclic N-oxide derivatives, including those synthesized from imidazole, in organic syntheses, catalysis, and drug applications, showcasing their potential in recent advanced chemistry and drug development investigations (Li et al., 2019).

Synthesis of Pyridazine and Pyridazone Analogues

The synthesis of pyridazine and pyridazone analogues involves various methodologies, with most syntheses based on adding hydrazine or its derivative to an appropriately 1,4-disubstituted carbon chain. Jakhmola et al. (2016) provide insights into the synthesis methods and the interesting biological activities related to cardiovascular systems associated with pyridazine compounds. They also highlight the physical properties and reactions of pyridazine, contributing to the understanding of its chemical behavior and potential applications in the synthesis of new bioactive molecules (Jakhmola et al., 2016).

properties

IUPAC Name

6-imidazol-1-yl-N-[(E)-(3-nitrophenyl)methylideneamino]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N7O2/c22-21(23)12-3-1-2-11(8-12)9-16-17-13-4-5-14(19-18-13)20-7-6-15-10-20/h1-10H,(H,17,18)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZLNZVGXQTOGW-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC2=NN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC2=NN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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